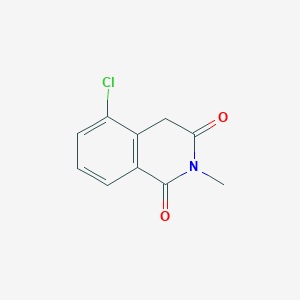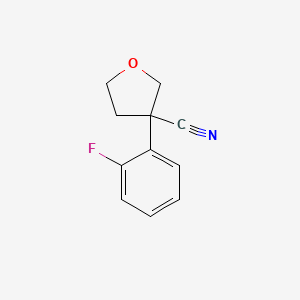![molecular formula C11H21NO B13222139 (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol is a chemical compound with a unique structure that includes a cyclooctene ring substituted with an isopropylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Isopropylamino Group: This step involves the nucleophilic substitution of an appropriate leaving group (such as a halide) with isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene ring can be reduced to form a cyclooctane derivative.
Substitution: The isopropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of cyclooct-4-en-1-one or cyclooct-4-en-1-al.
Reduction: Formation of (4Z)-8-[(Propan-2-yl)amino]cyclooctane-1-ol.
Substitution: Formation of derivatives with different functional groups replacing the isopropylamino group.
Applications De Recherche Scientifique
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-8-[(Methyl)amino]cyclooct-4-en-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.
(4Z)-8-[(Ethyl)amino]cyclooct-4-en-1-ol: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol is unique due to the presence of the isopropylamino group, which can confer different steric and electronic properties compared to its methyl and ethyl analogs. This can result in distinct reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
(4Z)-8-(propan-2-ylamino)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9(2)12-10-7-5-3-4-6-8-11(10)13/h3-4,9-13H,5-8H2,1-2H3/b4-3- |
Clé InChI |
PFOMPNVHPJKOCU-ARJAWSKDSA-N |
SMILES isomérique |
CC(C)NC1CC/C=C\CCC1O |
SMILES canonique |
CC(C)NC1CCC=CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


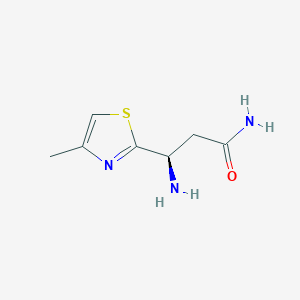
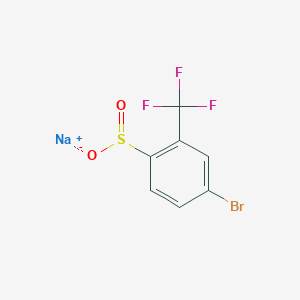
![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)
![3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B13222088.png)
![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)
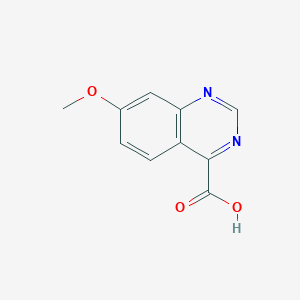
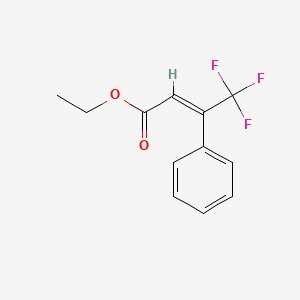

![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole](/img/structure/B13222117.png)

![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)
